

An In-depth Technical Guide to Desfesoterodine: Chemical Structure and Properties

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Compound of Interest

Compound Name: Desfesoterodine

Cat. No.: B000916

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Abstract

Desfesoterodine, the active metabolite of the prodrug fesoterodine, is a potent and selective muscarinic receptor antagonist.^{[1][2]} It is the primary pharmacological agent responsible for the therapeutic effects observed with fesoterodine in the treatment of overactive bladder (OAB). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Desfesoterodine**. Detailed experimental protocols for key assays and visual representations of its mechanism of action and metabolic pathways are included to support further research and development in this area.

Chemical Structure and Physicochemical Properties

Desfesoterodine, also known as 5-hydroxymethyl tolterodine (5-HMT), is a tertiary amine with a chiral center.^{[3][4][5]} Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of Desfesoterodine

Identifier	Value
IUPAC Name	2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol
Synonyms	5-Hydroxymethyl tolterodine, (R)-5-Hydroxymethyl tolterodine, PNU-200577
CAS Number	207679-81-0
Molecular Formula	C22H31NO2
Molecular Weight	341.49 g/mol
InChI Key	DUXZAXCGJSBGDW-HXUWFJFHSA-N

Table 2: Physicochemical Properties of Desfesoterodine

Property	Value
Melting Point	68-72 °C
Boiling Point	490.721 °C at 760 mmHg (Predicted)
pKa	9.61 ± 0.48 (Predicted)
LogP	4.52530 (Predicted)
Solubility	Soluble in DMSO and Ethanol

Pharmacological Properties

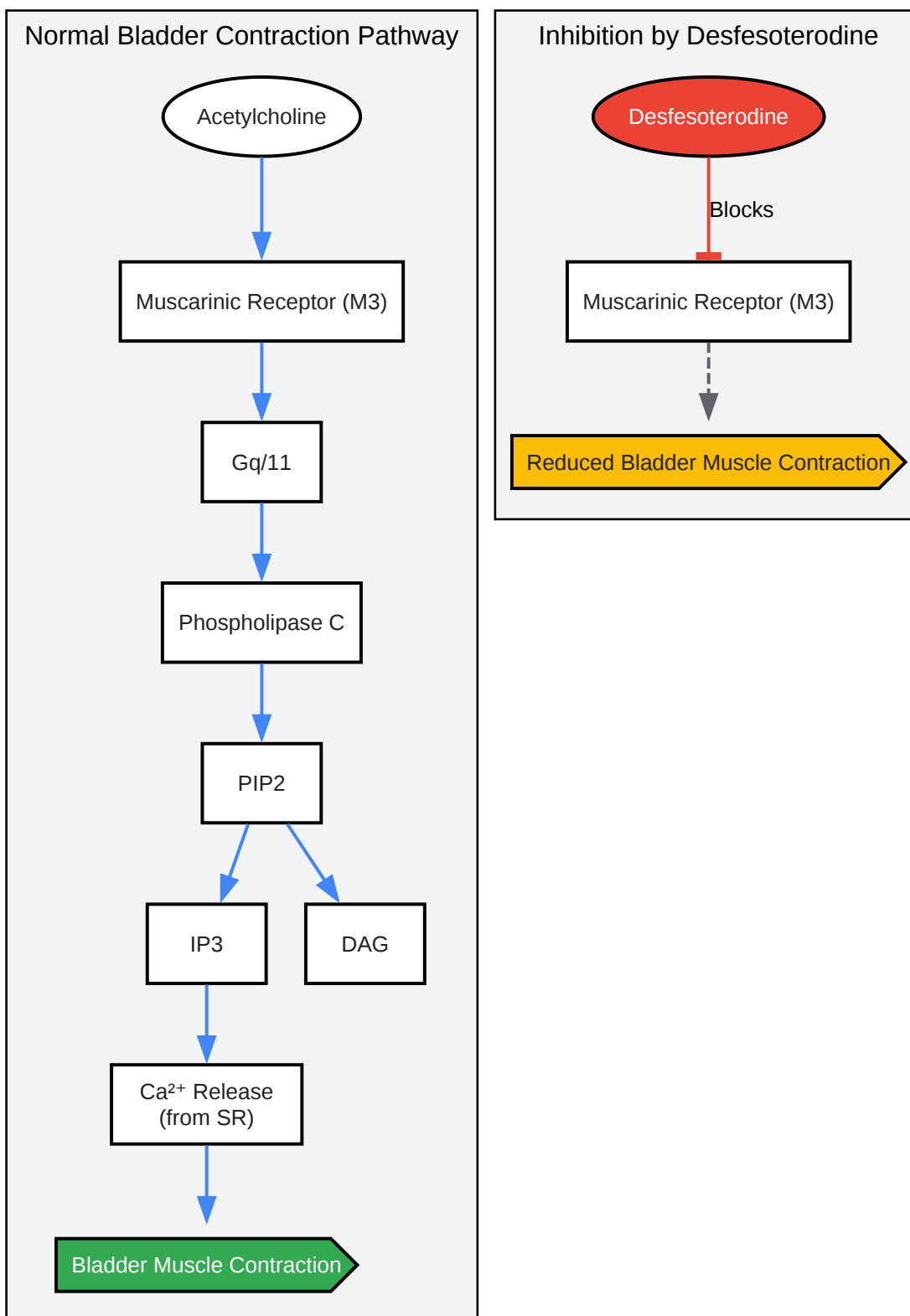
Desfesoterodine is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its high affinity for these receptors, particularly the M3 subtype, in the bladder detrusor muscle leads to the relaxation of the bladder and alleviation of OAB symptoms.

Table 3: Pharmacological Data for Desfesoterodine

Parameter	Value	Species/Tissue
KB	0.84 nM	Muscarinic Acetylcholine Receptor (mAChR)
pA2	9.14	Guinea-pig isolated urinary bladder strips
ID50 (Bladder Contraction)	15 nmol/kg (in vivo)	Anaesthetised cat
ID50 (Salivation)	40 nmol/kg (in vivo)	Anaesthetised cat

Mechanism of Action: Muscarinic Receptor Antagonism

Desfesoterodine exerts its therapeutic effect by blocking the action of acetylcholine on muscarinic receptors within the bladder. Acetylcholine, a neurotransmitter, normally binds to these receptors to stimulate bladder muscle contraction. By competitively inhibiting this interaction, **Desfesoterodine** reduces involuntary bladder contractions, increases bladder capacity, and decreases the urgency and frequency of urination associated with OAB. The signaling pathway is depicted below.



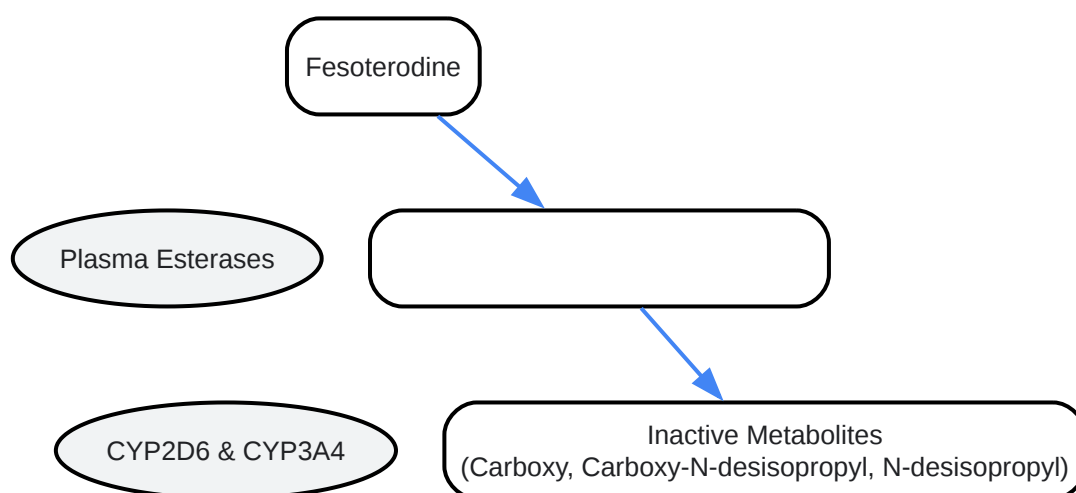
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Desfesoterodine's antagonistic action on the muscarinic receptor pathway.

Metabolic Pathway

Desfesoterodine is the active metabolite of the prodrug fesoterodine. Fesoterodine is rapidly and extensively hydrolyzed by non-specific plasma esterases to form **Desfesoterodine**.

Desfesoterodine is then further metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4, into inactive metabolites.



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Metabolic conversion of Fesoterodine to **Desfesoterodine** and its subsequent metabolism.

Experimental Protocols

In Vitro Bladder Contraction Assay

This assay is used to determine the functional antagonism of **Desfesoterodine** on bladder smooth muscle contractions induced by a muscarinic agonist, such as carbachol.

Methodology:

- Tissue Preparation: Strips of porcine or guinea-pig detrusor muscle are mounted in organ baths containing carbogen-gassed Krebs-bicarbonate solution at 37°C.
- Equilibration: Tissues are equilibrated to a baseline tension (e.g., 2 g).

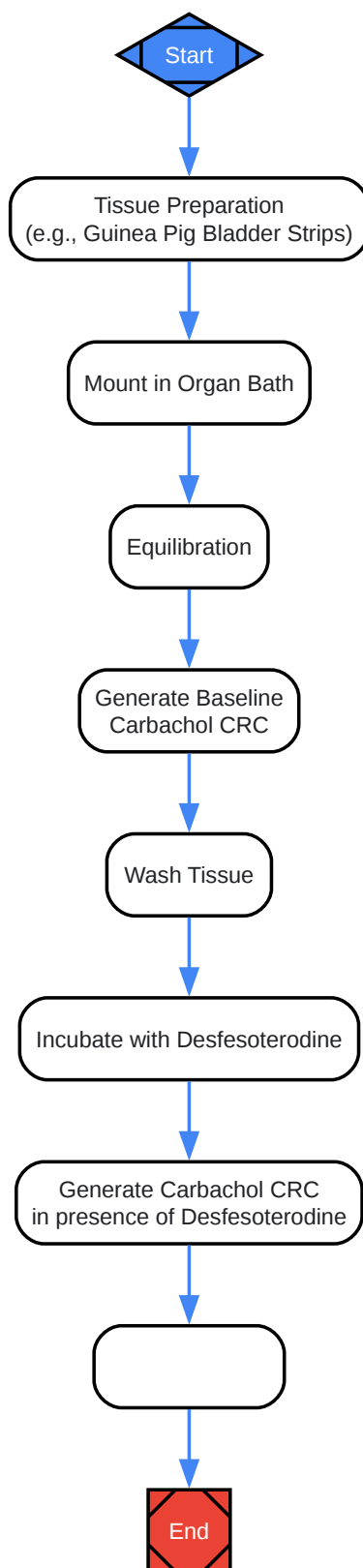
- **Agonist Response:** A cumulative concentration-response curve to carbachol is established to determine the baseline contractile response.
- **Antagonist Incubation:** The tissue is washed and then incubated with varying concentrations of **Desfesoterodine** for a set period (e.g., 60 minutes).
- **Post-Antagonist Response:** A second cumulative concentration-response curve to carbachol is generated in the presence of **Desfesoterodine**.
- **Data Analysis:** The rightward shift in the carbachol concentration-response curve is used to calculate the pA2 value, which quantifies the antagonist potency of **Desfesoterodine**.

In Vivo Cystometry in Rats

This protocol assesses the effect of **Desfesoterodine** on bladder function in a living organism, providing insights into its in vivo efficacy.

Methodology:

- **Animal Preparation:** Female Sprague-Dawley rats are anesthetized, and a catheter is implanted into the bladder dome for pressure measurement and infusion.
- **Cystometric Recordings:** The bladder is filled with saline at a constant rate, and intravesical pressure is continuously recorded to measure parameters such as bladder capacity, micturition pressure, and inter-contraction interval.
- **Drug Administration:** **Desfesoterodine** is administered intravenously at various doses.
- **Post-Drug Recordings:** Cystometric recordings are continued to assess the dose-dependent effects of **Desfesoterodine** on the measured bladder parameters.
- **Data Analysis:** Changes in bladder capacity, micturition pressure, and frequency are analyzed to determine the in vivo efficacy of **Desfesoterodine** in reducing detrusor overactivity.



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Workflow for the in vitro bladder contraction assay.

Conclusion

Desfesoterodine is a well-characterized muscarinic receptor antagonist with a clear mechanism of action and favorable pharmacological profile for the treatment of overactive bladder. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its selectivity for different muscarinic receptor subtypes and its potential for combination therapies may yield new insights and therapeutic opportunities.

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